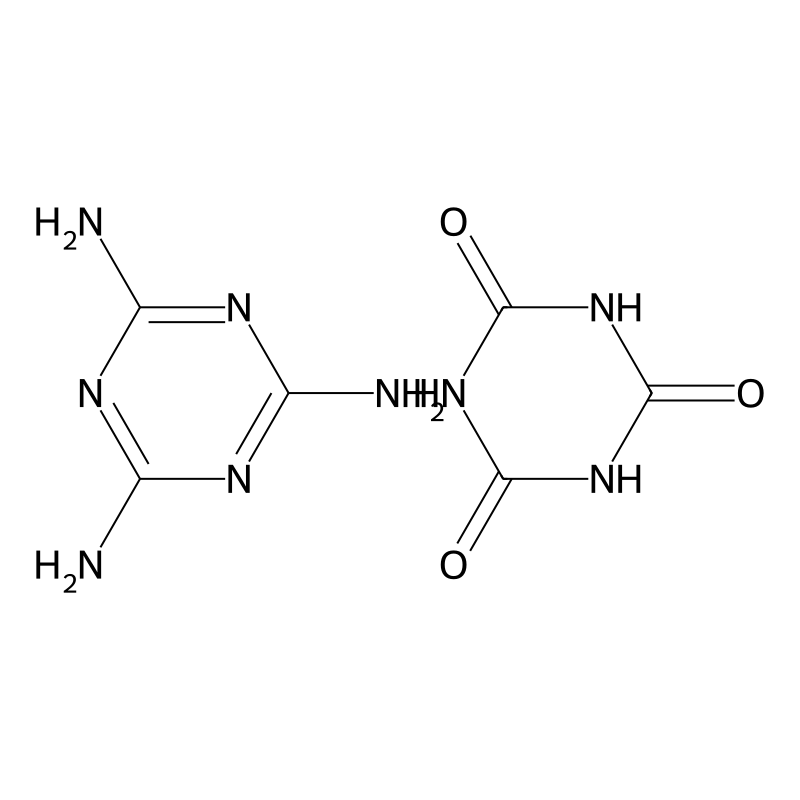Melamine cyanurate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Material Science
Catalyst support
MCA can be used as a support for metal catalysts, improving their activity and selectivity in various chemical reactions. For example, research has shown its potential in dehydrogenation reactions, which are crucial in the production of clean fuels [].
Drug delivery
Due to its cage-like structure and biocompatibility, MCA is being investigated as a potential carrier for drug delivery. Scientists are exploring its ability to encapsulate and transport drugs to specific targets in the body [].
Chemistry
Nucleation studies
The process of MCA formation is being studied to understand the fundamental principles of crystal nucleation and growth. This research could have broader implications for the development of new materials with specific properties [].
Flame retardant alternatives
Traditionally, halogenated compounds have been used as flame retardants, but concerns exist about their environmental and health impacts. MCA is being explored as a halogen-free alternative flame retardant in various polymers [].
Melamine cyanurate is a crystalline complex formed from a 1:1 mixture of melamine and cyanuric acid. Despite its name, it is not a salt but rather a supramolecular assembly held together by an extensive network of hydrogen bonds, similar to the base pairing in DNA. This compound typically forms spoke-like crystals when dissolved in aqueous solutions and has been linked to various toxicity issues, particularly in the context of food safety scandals, such as the 2007 pet food recall in the United States and the contamination of protein exports from China .
Melamine cyanurate undergoes thermal decomposition at elevated temperatures. The initial weight loss begins around 334.14 °C and culminates at approximately 416.79 °C, where significant amounts of ammonia and water are released. The compound exhibits better thermal stability compared to pure melamine, making it suitable for applications requiring high-temperature processing . The decomposition process involves the breakdown of both melamine and cyanuric acid, with the formation of volatile cyanates as byproducts .
The biological activity of melamine cyanurate has raised significant concerns due to its toxicity. It has been shown to form insoluble crystals in the renal microtubular system, leading to acute kidney injury in both humans and animals. The compound's toxicity is notably higher than that of its individual components, melamine and cyanuric acid, with an LD50 value in rats being around 4.1 g/kg . Studies indicate that the combination of melamine and cyanuric acid can lead to severe renal damage and other health issues when ingested .
Melamine cyanurate can be synthesized through various methods, primarily involving the reaction between melamine and cyanuric acid in an aqueous medium. One notable method involves conducting this reaction at a low pH (below 1) in the presence of a strong mineral acid, which enhances the purity of the final product . Other methods include:
- Traditional Aqueous Synthesis: Mixing melamine and cyanuric acid in water at controlled temperatures (20 °C to 98 °C).
- Kneading Method: Using a kneader for several hours at elevated temperatures (around 90 °C) to facilitate the reaction .
These methods aim to produce melamine cyanurate with minimal impurities while optimizing yield.
Melamine cyanurate is primarily utilized as a flame retardant in various materials, including:
- Polybutylene Terephthalate: Enhancing fire resistance.
- Polyamide 6 and Polyamide 6,6: Used extensively in textiles and engineering plastics.
- Polyester Fabrics: Providing fireproofing capabilities.
Its thermal stability allows it to be incorporated into polymers that undergo high-temperature processing without significant degradation .
Melamine cyanurate shares similarities with several other compounds in terms of structure and application. Here are some comparable compounds:
| Compound | Composition | Primary Use | Toxicity Level |
|---|---|---|---|
| Melamine | C₃H₆N₆ | Industrial applications | Moderate |
| Cyanuric Acid | C₃H₃N₃O₃ | Pool disinfectants | Low |
| Melamine Phosphate | C₃H₆N₆·H₃PO₄ | Flame retardant | Moderate |
| Ammonium Polyphosphate | (NH₄)n·(PO₄)3 | Flame retardant | Low |
| Phosphorus Nitrogen Compounds | Various nitrogen-phosphorus combinations | Flame retardants | Variable |
Uniqueness of Melamine Cyanurate
Melamine cyanurate is unique due to its specific hydrogen-bonded structure that enhances its flame-retardant properties while also posing significant health risks when ingested. Its ability to form stable complexes that lead to severe biological effects distinguishes it from other compounds like melamine or cyanuric acid alone, which do not exhibit such pronounced toxicity when considered independently .
Physical Description
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 98 of 1114 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 1016 of 1114 companies with hazard statement code(s):;
H373 (99.9%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Health Hazard
Other CAS
16133-31-6
Wikipedia
Use Classification
Plastics -> Flame retardants
General Manufacturing Information
All other basic organic chemical manufacturing
Construction
Plastic material and resin manufacturing
Plastics product manufacturing
Textiles, apparel, and leather manufacturing
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








